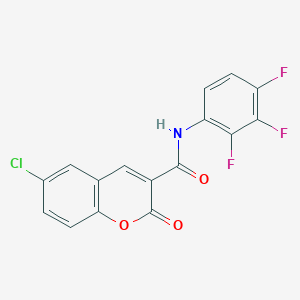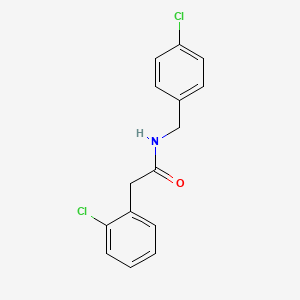![molecular formula C20H18ClNO3 B4264520 6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264520.png)
6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound with promising scientific research applications. It is a synthetic compound that belongs to the class of chromene derivatives. This compound has been studied for its potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects through various mechanisms. For example, it has been suggested that its anticancer activity is due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Its neuroprotective effects are thought to be due to its antioxidant properties. Its inhibitory activity against DPP-4 is thought to be due to its ability to bind to the active site of the enzyme.
Biochemical and Physiological Effects:
6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Anticancer activity: This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
2. Neuroprotective activity: This compound has been shown to protect neurons from oxidative stress-induced damage.
3. Inhibition of DPP-4: This compound has been shown to inhibit the activity of the enzyme DPP-4, which is involved in the regulation of blood glucose levels.
Advantages and Limitations for Lab Experiments
6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent anticancer activity: This compound has shown potent anticancer activity against various cancer cell lines, making it a promising candidate for further studies.
2. Neuroprotective activity: This compound has shown neuroprotective effects against oxidative stress-induced neuronal damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Some of the limitations include:
1. Limited information on the mechanism of action: The mechanism of action of this compound is not fully understood, which limits its potential applications.
2. Limited information on toxicity: There is limited information on the toxicity of this compound, which is important for its potential use in humans.
Future Directions
There are several future directions for the study of 6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide. Some of these include:
1. Further studies on the mechanism of action: More studies are needed to fully understand the mechanism of action of this compound.
2. Studies on toxicity: More studies are needed to determine the toxicity of this compound, which is important for its potential use in humans.
3. Studies on its potential as a drug: More studies are needed to determine the potential of this compound as a drug for the treatment of various diseases.
4. Studies on its structure-activity relationship: More studies are needed to determine the structure-activity relationship of this compound, which could lead to the development of more potent derivatives.
Scientific Research Applications
6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential in various scientific research applications. Some of the areas where this compound has shown promising results include:
1. Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent. Studies have shown that it has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Pharmacology: This compound has been studied for its potential as a neuroprotective agent. Studies have shown that it has neuroprotective effects against oxidative stress-induced neuronal damage.
3. Biochemistry: This compound has been studied for its potential as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are used in the treatment of type 2 diabetes.
properties
IUPAC Name |
6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-4-5-14(8-12(11)2)13(3)22-19(23)17-10-15-9-16(21)6-7-18(15)25-20(17)24/h4-10,13H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOXELVUHLEOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4264439.png)
![2-({[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4264440.png)
![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4264449.png)
![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4264452.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264455.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264460.png)
![N-[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264486.png)
![propyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264492.png)
![N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B4264509.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4264511.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide](/img/structure/B4264531.png)

![N,N'-2,6-pyridinediylbis[2-(2,6-dichlorophenyl)acetamide]](/img/structure/B4264538.png)